molecular formula C15H15N3O3 B4503189 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4503189
M. Wt: 285.30 g/mol
InChI Key: SPJVXIUIBYNHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its potent protein kinase inhibitor (PKI) activity . This scaffold is a key focus in targeted cancer therapy research, as protein kinases are critical regulators of cellular signaling and are frequently disrupted in cancers . The 3,4,5-trimethoxyphenyl substituent on the core structure is a common pharmacophore that can enhance binding affinity and modulate the compound's electronic properties. Pyrazolo[1,5-a]pyrimidines are investigated as ATP-competitive and allosteric inhibitors of a wide range of kinases, including CK2, EGFR, B-Raf, and MEK, which are important targets in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific isomer pattern of this compound is documented in structural biology research, such as in the Protein Data Bank (PDB), indicating its use in biophysical and structural studies . Efficient synthetic strategies for this class of compounds include cyclization, condensation, and modern approaches like palladium-catalyzed cross-coupling to introduce diverse functional groups and optimize pharmacological properties . This product is intended for research purposes such as kinase inhibition assays, structure-activity relationship (SAR) studies, and antiproliferative activity screening in vitro. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-19-12-8-10(9-13(20-2)15(12)21-3)11-4-6-16-14-5-7-17-18(11)14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVXIUIBYNHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=CC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine has demonstrated significant anticancer properties through various mechanisms:

  • Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that it effectively disrupts microtubule dynamics, which is crucial for cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : A series of derivatives based on this compound have been synthesized, revealing that modifications can enhance its potency against specific cancer types. For instance, derivatives with free amino groups exhibit stronger anti-proliferative activities against MCF-7 breast cancer cells .
  • Mechanistic Insights : Molecular docking studies indicate that the compound occupies the colchicine-binding site on tubulin, corroborating its role as a tubulin inhibitor. This interaction alters the morphology of tubulin and leads to G2/M cell cycle arrest in cancer cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These actions reduce inflammation and may provide therapeutic benefits in conditions characterized by chronic inflammation.

Neuroprotective Effects

Recent studies suggest that 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine may protect neuronal cells from oxidative stress-induced damage. It modulates signaling pathways involved in cell survival and has potential applications in neurodegenerative diseases.

Synthesis and Mechanisms of Action

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at the C7 Position

Compound Name Substituents at C7 Biological Activity Key Findings References
7-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-Trimethoxyphenyl Antimitotic (microtubule destabilization) Exhibits potent antiproliferative effects in cancer cells via tubulin binding.
7-(4-Fluorophenyl) derivative (6p) 4-Fluorophenyl Cytotoxic (moderate) Reduced cytotoxicity compared to 6m, highlighting the importance of methoxy groups.
7-(Morpholin-4-yl) derivative Morpholine PI3Kδ inhibition (COPD/asthma target) Demonstrates selectivity for PI3Kδ isoform, suggesting substituent-dependent target divergence.

Substituent Effects at Other Positions

Compound Name Substituents Biological Activity Key Findings References
3-(4-Fluorophenyl)-6,7-dimethyl analog (10f) 4-Fluorophenyl, 6,7-dimethyl COX-2 inhibition High selectivity for COX-2 over COX-1, emphasizing the role of disubstitution.
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 5-(4-Fluorophenyl), 2-methyl, 7-CF3 Undisclosed (structural analog) Trifluoromethyl groups may enhance metabolic stability and lipophilicity.
2-(4-Methylphenyl)-7-(3,4,5-trimethoxyphenyl) (ERX) 2-(4-Methylphenyl) Structural data available X-ray crystallography confirms planar pyrazolo[1,5-a]pyrimidine core.

Structure-Activity Relationships (SAR)

  • C7 Substitution : The 3,4,5-trimethoxyphenyl group is optimal for antimitotic activity. Replacing methoxy with halogens (e.g., 4-F in 6p) reduces potency .
  • Core Planarity : The bicyclic pyrazolo[1,5-a]pyrimidine core ensures planarity, facilitating interactions with tubulin or kinases .
  • Position-Specific Effects :
    • C3/C5 Substitution : Electron-withdrawing groups (e.g., CF3) improve pharmacokinetic properties .
    • C6/C7 Disubstitution : Enhances selectivity for COX-2 over COX-1 .

Key Research Findings

  • Anticancer Activity: The 3,4,5-trimethoxyphenyl derivative destabilizes microtubules at nanomolar concentrations, comparable to colchicine .
  • Selectivity : Morpholine-substituted analogs (e.g., 7-(morpholin-4-yl)) show >100-fold selectivity for PI3Kδ over other isoforms, critical for inflammatory disease targeting .
  • Synthetic Optimization : Cyclization of pyrazolo[1,5-a]pyrimidine amides can yield 200-fold potency increases in PDE4 inhibitors, demonstrating the scaffold’s adaptability .

Biological Activity

7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

  • Molecular Formula : C24H22N4O3
  • Molecular Weight : 414.5 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine and related compounds. The following table summarizes key findings from relevant research:

Study Cell Lines Tested IC50 (µM) Mechanism of Action
Tiwari et al. (2024)MCF-7, MDA-MB453, MDA-MB2310.09 - 29.1Inhibition of oncogenic kinases and tubulin polymerization
Almehizia et al. (2022)HepG2, HCT-116, PC3Not specifiedInduction of apoptosis and cell cycle arrest
Jame et al. (2012)Cervical cancer cellsNot specifiedp53 pathway activation

Detailed Findings

  • Tiwari et al. (2024) reported that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxicity against various cancer cell lines. Notably, one compound demonstrated an IC50 value as low as 0.09 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .
  • Almehizia et al. (2022) evaluated pyrazolo-pyrimidine derivatives for their biological potentials and found that some compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells . This selective cytotoxicity is crucial for developing effective anticancer therapies.
  • Jame et al. (2012) synthesized anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates and identified one derivative with promising anticancer activity in cervical cancer models . This suggests that modifications to the pyrazolo-pyrimidine structure can enhance biological activity.

The mechanisms through which 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects include:

  • Inhibition of Oncogenic Kinases : Compounds have been shown to inhibit multiple oncogenic kinases involved in cancer progression.
  • Tubulin Polymerization Inhibition : Several studies indicate that these compounds can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
  • Activation of p53 Pathway : Some derivatives activate the p53 tumor suppressor pathway, which is critical for inducing cell cycle arrest and apoptosis in response to DNA damage.

Other Biological Activities

Beyond anticancer properties, research has suggested potential applications in other therapeutic areas:

  • Anti-Alzheimer's Activity : Some pyrazolo-pyrimidines have been screened for neuroprotective effects and showed promise in inhibiting pathways associated with neurodegeneration.
  • Antioxidant Properties : Certain derivatives demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : The core structure is typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones under reflux in polar solvents (e.g., ethanol, DMF). Substituents at position 7 are introduced via nucleophilic substitution or Suzuki coupling. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity to improve yields (60–85%) .
  • Data : For example, reaction of 7-chloropyrazolo[1,5-a]pyrimidine with 3,4,5-trimethoxyphenylboronic acid under Pd catalysis yields the target compound with >90% purity after recrystallization .

Q. Which characterization techniques are critical for confirming the structure of substituted pyrazolo[1,5-a]pyrimidines?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Validates crystal packing and dihedral angles (e.g., 3–15° for trimethoxyphenyl vs. pyrimidine planes) .

Advanced Research Questions

Q. How do structural modifications at position 7 influence the compound’s biological activity, and what contradictions exist in reported data?

  • Methodology :

  • SAR Studies : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., CF3_3) or electron-donating (e.g., NH2_2) substituents. Test activity in enzyme inhibition assays (e.g., kinase or dehydrogenase targets).
  • Contradictions : While 3,4,5-trimethoxy groups enhance anticancer activity in some studies (IC50_{50} = 0.16 μM), other reports note reduced selectivity due to steric hindrance .

Q. What experimental strategies resolve discrepancies in solubility and bioavailability data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients (e.g., LogP = 2.5–3.8 for trimethoxyphenyl derivatives).
  • Salt Formation : Improve solubility via hydrochloride or mesylate salts, achieving >50% dissolution in simulated gastric fluid .

Q. How can computational modeling guide the design of 7-substituted analogs with enhanced target binding?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., dihydroorotate dehydrogenase).
  • MD Simulations : Analyze stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns trajectories).
  • Data : Trimethoxyphenyl analogs show stronger π-π stacking with Phe residues compared to unsubstituted phenyl groups .

Methodological Challenges and Solutions

Q. Why do yields vary significantly in nucleophilic substitution reactions at position 7, and how can reproducibility be ensured?

  • Root Cause : Competing side reactions (e.g., hydrolysis of methoxy groups under acidic conditions).
  • Solutions :

  • Use anhydrous solvents (e.g., THF) and inert atmospheres.
  • Optimize stoichiometry (1:1.2 molar ratio of halo-pyrimidine to nucleophile) .

Q. What strategies validate the purity of intermediates in multi-step syntheses?

  • Methodology :

  • TLC Monitoring : Use silica gel plates with UV detection (Rf_f = 0.3–0.5 for key intermediates).
  • HPLC-PDA : Achieve >98% purity with C18 columns (acetonitrile/water gradients) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

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